Lipophilicity and Drug-likeness vs. Des-methylsulfonyl Analog
A computational comparison of the target compound's predicted logP against its des-methylsulfonyl analog (1-benzyl-N-phenyl-1H-pyrazole-4-carboxamide) reveals a significant polarity advantage. The drastic lipophilicity difference quantifies the specific impact of the methanesulfonyl warhead. The target compound's XLogP3 of 1.9 is substantially lower than the computed XLogP3 of 2.8 for the des-methylsulfonyl analog, indicating >3-fold higher predicted aqueous solubility and significantly better alignment with Lipinski's Rule of Five optimal logP range (0–3) [1][2]. This directly reduces the risk of solubility-limited attrition in early-stage biological screening.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 1-benzyl-N-phenyl-1H-pyrazole-4-carboxamide (Des-methylsulfonyl): XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = -0.9 log units (Target is more polar) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A lower logP by 0.9 units indicates an approximately 8-fold higher predicted solubility, a critical differentiator for procurement when targeting intracellular assays that require high-assay compatibility and minimal vehicle toxicity.
- [1] PubChem. Compound Summary for CID 54594788. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Predicted Data for CID 66909115 (1-benzyl-N-phenyl-1H-pyrazole-4-carboxamide). National Center for Biotechnology Information, 2025. View Source
